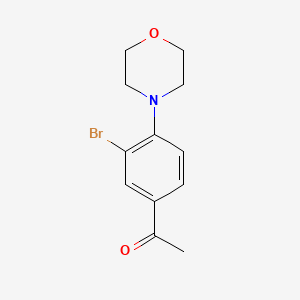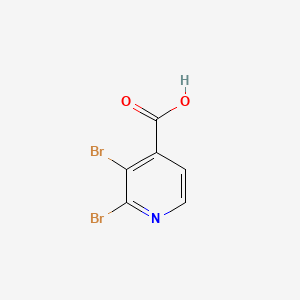
乙酰氧基丙二酸二乙酯
描述
Diethyl acetoxymalonate is an organic compound with the molecular formula C9H14O6. It is a diethyl ester of acetoxymalonate and is known for its applications in organic synthesis. This compound is often used as a reagent in various chemical reactions due to its unique structure and reactivity.
科学研究应用
Diethyl acetoxymalonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Researchers use it to study enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers and other industrial chemicals
准备方法
Diethyl acetoxymalonate can be synthesized through several methods. One common synthetic route involves the reaction of diazomalonic acid diethyl ester with acetic acid . The reaction conditions typically include the use of a catalyst such as bis(rhodium[3,3’-(1,3-phenylene)bis(2,2-dimethylpropanoic acid)]) in dichloromethane at room temperature under an inert atmosphere . Industrial production methods may vary, but they generally follow similar principles of esterification and catalytic processes.
化学反应分析
Diethyl acetoxymalonate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert diethyl acetoxymalonate into other derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve solvents like dichloromethane and catalysts to facilitate the reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used.
作用机制
The mechanism by which diethyl acetoxymalonate exerts its effects involves its reactivity as an ester. It can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions .
相似化合物的比较
Diethyl acetoxymalonate can be compared with other similar compounds such as:
Diethyl malonate: Both are esters of malonic acid, but diethyl acetoxymalonate has an additional acetoxy group, making it more reactive in certain reactions.
Diethyl acetamidomalonate: This compound has an acetamido group instead of an acetoxy group, leading to different reactivity and applications
Diethyl isonitrosomalonate: Another derivative of malonic acid, used in different synthetic applications.
Diethyl acetoxymalonate stands out due to its unique structure, which provides versatility in various chemical reactions and applications.
属性
IUPAC Name |
diethyl 2-acetyloxypropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFLUEMBCUUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203134 | |
| Record name | Diethyl acetoxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-23-5 | |
| Record name | 1,3-Diethyl 2-(acetyloxy)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl acetoxymalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5468-23-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetoxymalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40203134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl acetoxymalonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Diethyl Acetoxymalonate a useful reagent in asymmetric synthesis?
A1: Diethyl acetoxymalonate is a highly versatile reagent in asymmetric synthesis due to its ability to participate in various reactions as a prochiral nucleophile. [, , ] This allows for the creation of new chiral centers with controlled stereochemistry when used in conjunction with chiral catalysts. The research papers provided specifically highlight its application in asymmetric Michael additions and Darzens condensations. [, , ]
Q2: How does the structure of the chiral catalyst influence the enantioselectivity of reactions involving Diethyl Acetoxymalonate?
A2: The enantioselectivity observed in reactions utilizing Diethyl Acetoxymalonate is highly dependent on the structure of the chiral catalyst employed. The provided research focuses on chiral crown ethers derived from sugars like D-mannitol, α-D-galactose, and L-threitol. [, , ] These catalysts create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other. For instance, researchers observed that substituents on the chalcone substrate significantly impacted both yield and enantioselectivity in Michael additions catalyzed by L-threitol-based crown ethers. [] Similarly, the specific structure of the α-D-galactoside-based crown ether was crucial for achieving high enantioselectivities in Michael additions with various substrates. []
Q3: Can you elaborate on the use of computational chemistry in understanding the role of Diethyl Acetoxymalonate in these asymmetric reactions?
A3: While the provided research primarily focuses on the synthesis and application of novel chiral catalysts, computational chemistry plays a crucial role in understanding the observed enantioselectivities. [] Quantum chemical calculations can help elucidate the transition states involved in the reaction pathway, providing insights into the origin of stereoselectivity. By modeling the interactions between the chiral catalyst, Diethyl Acetoxymalonate, and the electrophilic substrate, researchers can rationalize the observed enantiomeric excesses and further optimize reaction conditions for improved selectivity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B1294239.png)

![6-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1294246.png)








